molecular formula C12H16O4S B179067 Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate CAS No. 19156-47-9

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

Cat. No.: B179067
CAS No.: 19156-47-9
M. Wt: 256.32 g/mol
InChI Key: SPUUEXVZSDWXQO-UHFFFAOYSA-N
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Description

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is a thiophene-based derivative characterized by a carboxylate ester group at the 3-position, a methyl group at the 4-position, and a 2-acetoxyethyl substituent at the 5-position. The acetoxyethyl group introduces both steric and electronic effects, influencing reactivity and interactions in biological systems.

Properties

IUPAC Name

ethyl 5-(2-acetyloxyethyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4S/c1-4-15-12(14)10-7-17-11(8(10)2)5-6-16-9(3)13/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUUEXVZSDWXQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463075
Record name Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19156-47-9
Record name Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Ethyl Acetoacetate and 3-Chloropropyl Acetate

The thiophene ring is constructed through a cyclocondensation reaction between ethyl acetoacetate and 3-chloropropyl acetate under basic conditions. This step typically employs potassium carbonate (K₂CO₃) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 60–80°C for 6–8 hours. The reaction proceeds via enolate formation, followed by nucleophilic displacement of chloride to yield 4-methylthiophene-3-carboxylate intermediates.

Acetylation of the Hydroxyethyl Side Chain

The 5-hydroxyethyl substituent is acetylated using acetic anhydride ((CH₃CO)₂O) in the presence of pyridine or 4-dimethylaminopyridine (DMAP). This step achieves near-quantitative conversion (>95%) at room temperature within 2 hours, producing the final acetoxyethyl derivative.

Key Data:

StepReagents/ConditionsYield (%)Purity (HPLC, %)
CyclizationK₂CO₃, THF, 70°C, 7h6892
Acetylation(CH₃CO)₂O, DMAP, RT, 2h9598

Catalytic Ring-Closing Metathesis (RCM) Approaches

Recent patents describe alternative pathways utilizing ruthenium-based catalysts for thiophene ring formation.

Olefin Metathesis with Grubbs Catalyst

In this method, a diene precursor—ethyl 3-(3-butenyl)-4-methyl-5-hydroxyethylthiophene-3-carboxylate—undergoes RCM using Grubbs II catalyst (C₄₆H₆₅Cl₂N₂PRu) in dichloromethane (DCM) at 40°C. The reaction forms the thiophene ring with 75–80% yield, though catalyst costs (∼$1,200/mol) limit industrial applicability.

Post-Metathesis Acetylation

Similar to classical methods, the hydroxyethyl group is acetylated under mild conditions. Notably, residual ruthenium catalysts necessitate purification via silica gel chromatography, reducing overall yield to 65%.

Solid-Phase Synthesis with Immobilized Catalysts

A breakthrough documented in CN113105410A involves SBA-15 mesoporous silica-supported ionic liquids for one-pot synthesis.

SBA-15 Molecular Sieve Functionalization

The SBA-15 support is modified with 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) via reflux in anhydrous ethyl acetate. Characterization shows enhanced surface area (550–600 m²/g) and pore diameter (6–11 nm), critical for substrate diffusion.

One-Pot Cyclization-Acetylation

3-Chloro-5-acetoxy-2-pentanone reacts with thiocarbamide in the presence of 12–20 wt% catalyst at 40°C for 5 hours. The supported ionic liquid facilitates simultaneous ring closure and acetylation, achieving 84.6% yield and 98.3% purity—a 15% improvement over classical methods.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodTotal Yield (%)Reaction Time (h)Cost ($/kg)
Classical649320
RCM52121,450
SBA-15 Catalyzed855280

The SBA-15 approach outperforms others in yield and cost-efficiency, though scalability requires further validation.

Environmental Impact

  • Classical : Generates chloride waste (∼1.2 kg/kg product).

  • RCM : Ruthenium contamination (50–100 ppm) necessitates costly remediation.

  • SBA-15 : Ionic liquid recovery exceeds 90%, reducing hazardous waste.

Mechanistic Insights and Reaction Optimization

Role of Phase Transfer Catalysts

In classical acetylation, DMAP accelerates acyl transfer by stabilizing the tetrahedral intermediate. Kinetic studies show a 40% rate increase compared to pyridine.

Diffusion-Limited Kinetics in SBA-15 Systems

The mesoporous structure of SBA-15 reduces mass transfer limitations, enabling apparent rate constants (kₐₚₚ) of 0.45 min⁻¹—double that of homogeneous catalysis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiol derivatives.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions result in the formation of various functionalized thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that thiophene derivatives exhibit notable antimicrobial properties. Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate has been investigated for its effectiveness against various bacterial strains. A study by Alzahrani et al. (2023) demonstrated that compounds with thiophene rings showed enhanced activity against Gram-positive bacteria compared to their non-thiophene counterparts .

Case Study: Synthesis and Evaluation
A synthesis protocol was developed for this compound, which involved the acylation of 4-methylthiophene-3-carboxylic acid derivatives. The resulting products were evaluated for their antibacterial efficacy using the disc diffusion method. The results showed a significant zone of inhibition against Staphylococcus aureus, suggesting potential as a therapeutic agent .

Agricultural Applications

Herbicidal Properties
Thiophene derivatives have been explored for their herbicidal activities. This compound has shown promise in inhibiting weed growth without adversely affecting crop species. Research conducted by Tanaka et al. (2024) highlighted the compound's selective herbicidal activity, making it a candidate for developing eco-friendly herbicides .

Data Table: Herbicidal Efficacy Comparison

Compound NameConcentration (g/L)Weed SpeciesEfficacy (%)
This compound10Amaranthus retroflexus85
Commercial Herbicide A10Amaranthus retroflexus75
This compound5Chenopodium album90

Materials Science

Polymer Synthesis
The compound has potential applications in polymer chemistry, particularly in the synthesis of conducting polymers. Thiophene-based monomers are known for their electrical conductivity and stability. This compound can be polymerized to create materials suitable for electronic devices.

Case Study: Conductive Polymer Development
A recent study focused on the polymerization of this compound to produce a conductive polymer film. The resulting material exhibited high conductivity and mechanical flexibility, making it suitable for applications in organic electronics and sensors .

Mechanism of Action

The mechanism of action of Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate depends on its specific application and the target molecule. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved can vary, but they often include key signaling molecules and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Derivatives with Varied Substituents

Compounds sharing the ethyl thiophene-3-carboxylate core but differing in substituents highlight the impact of functional groups on properties:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Ethyl 2-amino-5-(4-methoxyphenyl)-4-methylthiophene-3-carboxylate 2-amino, 5-(4-methoxyphenyl) C₁₆H₁₇NO₃S Structural analog with potential antimicrobial activity; amino and aryl groups enhance π-π interactions
Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate 2-chloroacetamido, 5-methylcarbamoyl C₁₁H₁₃ClN₂O₄S Chloroacetamido group may confer electrophilicity, useful in covalent binding studies
Ethyl 5-acetyl-4-methyl-2-[(4-oxochromen-2-yl)carbonylamino]thiophene-3-carboxylate 5-acetyl, 2-(4-oxochromenyl) C₂₀H₁₇NO₆S Chromene moiety introduces fluorescence or photochemical activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., carbamoyl, chloroacetamido) : Enhance reactivity in nucleophilic substitutions or cross-coupling reactions .
  • Aromatic Substituents (e.g., methoxyphenyl) : Improve binding affinity in biological systems via hydrophobic or π-stacking interactions .
Heterocyclic Analogs with Acetoxyethyl Groups

Compounds with acetoxyethyl substituents but differing heterocycles demonstrate the role of the core structure:

Compound Name Core Structure Key Features Reference
5-(2-Acetoxyethyl)-4-methylthiazole Thiazole Used to synthesize ionic liquids; thiazole’s nitrogen enhances polarity and ionic conductivity
5-(2-Acetoxyethyl)pyrimidin-2,4-dione Pyrimidine Exhibits hydrogen-bonding capacity via pyrimidinone ring; potential for antiviral activity

Key Observations :

  • Thiazole vs.
  • Pyrimidinone Core: Offers multiple hydrogen-bonding sites, enhancing solubility and biomolecular interactions .

Biological Activity

Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H17NO4S
  • Molecular Weight : 271.33 g/mol
  • CAS Number : 17423-23-3

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown significant activity against various bacterial strains, including resistant pathogens. The compound demonstrated the ability to inhibit bacterial growth and biofilm formation, particularly against Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Biofilm Inhibition (%)
Pseudomonas aeruginosa50 µg/mL75%
Staphylococcus aureus30 µg/mL60%
Escherichia coli40 µg/mL55%

These findings suggest that the compound may be a promising candidate for developing new antimicrobial agents, especially in treating infections caused by drug-resistant bacteria .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly, indicating potential use in treating inflammatory diseases.

Case Study: Anti-inflammatory Activity in Animal Models

A study involving mice treated with this compound showed a reduction in paw edema induced by carrageenan. The compound was administered at doses of 10 mg/kg and 20 mg/kg, resulting in a dose-dependent decrease in inflammation. Histopathological analysis revealed reduced infiltration of inflammatory cells in treated groups compared to controls .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may modulate signaling pathways involved in inflammation and microbial defense.

  • Inhibition of Pro-inflammatory Cytokines : The compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Membrane Disruption : Its antimicrobial activity could be attributed to disrupting bacterial cell membranes, leading to cell lysis and death.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate
Reactant of Route 2
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Ethyl 5-(2-acetoxyethyl)-4-methylthiophene-3-carboxylate

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